Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate: Molecular Weight, Physicochemical Profiling, and Mechanistic Utility in Bioconjugation
Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate: Molecular Weight, Physicochemical Profiling, and Mechanistic Utility in Bioconjugation
Executive Summary
Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate (CAS: 2172346-80-2) is a highly versatile, heterobifunctional PEG2 linker[1]. With an exact molecular weight of 246.30 g/mol [1], this molecule serves as a critical bridge in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted biotherapeutics. By featuring two orthogonally reactive handles—an aldehyde and a tert-butyl protected carboxylic acid—it enables precise, step-wise bioconjugation without the risk of cross-reactivity or premature polymerization[2].
This whitepaper provides an in-depth technical analysis of the linker's physicochemical properties, the mechanistic causality behind its bioconjugation workflows, and self-validating experimental protocols for its application.
Physicochemical Profiling & Molecular Weight Dynamics
The molecular weight and chain length of a linker directly dictate the pharmacokinetic properties, solubility, and flexibility of the resulting conjugate. At 246.30 g/mol , this specific PEG2 derivative provides sufficient hydrophilicity to prevent payload aggregation while maintaining a compact spatial footprint, which is critical for maintaining protein-protein interactions in PROTAC ternary complexes[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate |
| Common Nomenclature | Aldehyde-PEG2-Propionic acid t-butyl ester |
| Molecular Weight | 246.30 g/mol |
| Chemical Formula | C12H22O5 |
| CAS Number | 2172346-80-2 |
| SMILES String | O=C(OC(C)(C)C)CCOCCOCCC=O |
| Spacer Type | PEG2 (Diethylene glycol derivative) |
Mechanistic Utility in Bioconjugation (The Causality)
The strategic design of this linker relies on the orthogonal reactivity of its two termini. Understanding the chemical causality behind these functional groups is essential for designing robust conjugation workflows.
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The Aldehyde Handle (Reductive Amination): Aldehydes react with primary amines to form a Schiff base (imine), which is subsequently reduced to a highly stable secondary amine[3]. The causality behind utilizing an aldehyde rather than a standard NHS-ester lies in pH-dependent selectivity . At a slightly acidic pH (5.0–6.0), the ε-amino groups of lysine residues (pKa ~10.5) are fully protonated and sterically unreactive[3]. Conversely, the N-terminal α-amine of a protein (pKa ~7.6–8.0) remains partially unprotonated, allowing for highly site-selective N-terminal PEGylation[3][4].
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The Tert-Butyl Ester Handle (Orthogonal Protection): The tert-butyl (t-Bu) ester protects the propionic acid moiety during the reductive amination step. It is highly stable under basic, neutral, and mildly acidic nucleophilic conditions[2]. Once the aldehyde has been successfully conjugated, the t-Bu group is cleanly cleaved using strong acids like Trifluoroacetic Acid (TFA) to expose the free carboxylic acid for downstream amide coupling[5][6].
Bifunctional logic of the Aldehyde-PEG2-tBu ester linker in targeted bioconjugation workflows.
Experimental Methodologies: A Self-Validating Protocol System
To ensure scientific integrity and reproducibility, the following protocols are engineered as self-validating systems. Each workflow includes an analytical checkpoint to confirm success before proceeding to the next step.
Protocol A: Site-Selective Reductive Amination
Causality Check: Sodium cyanoborohydride (NaCNBH₃) is explicitly selected over sodium borohydride (NaBH₄). NaCNBH₃ is a milder reducing agent that selectively reduces the imine intermediate without prematurely reducing the unreacted aldehyde directly to an inert alcohol at pH 5.0[3][4].
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Preparation: Dissolve the target protein in 100 mM Sodium Acetate buffer (pH 5.0) to a concentration of 5 mg/mL[4].
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Conjugation: Add a 5- to 10-fold molar excess of Tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate to the protein solution[3][4].
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Reduction: Add NaCNBH₃ to a final concentration of 20 mM. Stir the reaction gently in an ice bath (4 °C) for 12–16 hours[4].
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Self-Validation (LC-MS): Analyze an aliquot via LC-MS. A successful reaction will yield a mass shift of +228.3 Da (Linker MW 246.30 - H₂O 18.0) relative to the native protein mass.
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Purification: Purify the conjugate using Size Exclusion Chromatography (SEC) or dialysis to remove unreacted linker and reducing agent.
Protocol B: Tert-Butyl Deprotection (TFA Cleavage)
Causality Check: TFA generates a highly reactive tert-butyl cation during cleavage. While the PEG chain is stable, adding a carbocation scavenger (e.g., triethylsilane) is critical to prevent the cation from alkylating sensitive amino acid residues (like tryptophan or cysteine) if a peptide/protein is already attached[6].
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Preparation: Dissolve the purified, lyophilized conjugate (or isolated linker intermediate) in anhydrous Dichloromethane (DCM)[6].
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Cleavage: Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution[2][7]. (Note: Add 2.5% v/v triethylsilane if sensitive moieties are present).
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Incubation: Stir at room temperature for 1–2 hours[2].
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Self-Validation (HPLC/MS): Monitor the reaction by HPLC. The deprotected product (free acid) will elute earlier due to higher polarity compared to the t-Bu protected precursor[5]. Mass spectrometry will confirm a precise mass loss of 56.1 Da (loss of the isobutylene leaving group).
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Workup: Evaporate the DCM and excess TFA under reduced pressure[6][7]. Co-evaporate with toluene to remove residual TFA, yielding the free carboxylic acid ready for standard EDC/NHS or HATU-mediated amide coupling.
Step-by-step experimental workflow for utilizing the Aldehyde-PEG2-tBu ester linker.
References
-
AxisPharm. "tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate | CAS: 2172346-80-2." AxisPharm Catalog. URL:[Link]
- Kinstler, O., et al. "Method for preparation of polyethylene glycol aldehyde derivatives." US Patent US6465694B1.
Sources
- 1. tert-butyl 3-(2-(3-oxopropoxy)ethoxy)propanoate | CAS: 2172346-80-2 | AxisPharm [axispharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6465694B1 - Method for preparation of polyethylene glycol aldehyde derivatives - Google Patents [patents.google.com]
- 4. EP2337794A2 - An improved process for pegylation of proteins - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
